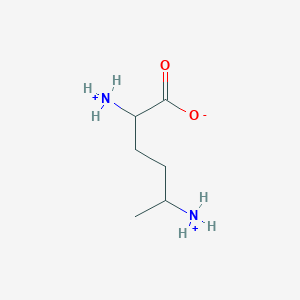

2,5-Diammoniohexanoate

Description

Historical Context and Significance in Biochemical Research

The study of 2,5-diaminohexanoic acid and its corresponding ammonio form is primarily rooted in the field of microbial metabolism. Its discovery dates back to the early 1950s during investigations into the anaerobic degradation of lysine (B10760008) by the bacterium Clostridium sticklandii. wikipedia.org Researchers found that this organism ferments lysine into acetate (B1210297) and butyrate. wikipedia.org

Subsequent isotopic labeling studies revealed the metabolic pathway, identifying 2,5-diaminohexanoate as a key intermediate. wikipedia.org This discovery highlighted the existence of a unique biochemical reaction: the migration of an amino group from one carbon to an adjacent one.

The enzyme responsible for this transformation was identified as D-lysine 5,6-aminomutase (also known as D-α-lysine mutase or 5,6-LAM). wikipedia.org This enzyme is of significant biochemical interest because it catalyzes the challenging reversible conversion of D-lysine into 2,5-diaminohexanoate. wikipedia.orgoup.com The reaction involves the 1,2-migration of the ε-amino group (from C6 in lysine) to the δ-carbon (C5), forming the 2,5-isomer. ebi.ac.uk

Further research into D-lysine 5,6-aminomutase revealed its complexity and its reliance on two vitamin-derived cofactors:

Adenosylcobalamin (AdoCbl) , a form of vitamin B12, which acts as a radical generator to initiate the reaction. researchgate.netwikipedia.org

Pyridoxal-5'-phosphate (PLP) , a form of vitamin B6, which binds to the substrate and stabilizes reactive intermediates. researchgate.netwikipedia.org

The dual-cofactor system makes this enzyme a fascinating subject for studying enzyme mechanisms. researchgate.net Research has shown that the enzyme is highly specific, and its activity can be allosterically regulated. oup.com Interestingly, D-lysine 5,6-aminomutase can also catalyze the conversion of L-β-lysine (3,6-diaminohexanoic acid) to 3,5-diaminohexanoic acid, demonstrating a degree of substrate flexibility. wikipedia.org

Outside of its role in clostridial metabolism, 2,5-diaminohexanoic acid is not widely distributed in nature but has been reported in the water flea Daphnia pulex. nih.gov Its significance in biochemistry is thus primarily as a specific intermediate in a specialized microbial metabolic pathway, and its study has provided fundamental insights into the mechanisms of vitamin-dependent, radical-based enzymatic rearrangements.

| Finding | Organism/System | Significance | Reference |

|---|---|---|---|

| Discovery as a metabolic intermediate | Clostridium sticklandii | Identified the role of 2,5-diaminohexanoate in the anaerobic degradation of D-lysine. | wikipedia.org |

| Enzymatic Synthesis | D-lysine 5,6-aminomutase | Showed that the enzyme catalyzes the reversible migration of an amino group to form 2,5-diaminohexanoate from D-lysine. | ebi.ac.ukwikipedia.org |

| Cofactor Requirement | D-lysine 5,6-aminomutase | Established the enzyme's dependence on both AdoCbl (Vitamin B12) and PLP (Vitamin B6) for catalysis. | researchgate.netwikipedia.org |

| Natural Occurrence | Daphnia pulex | Reported the presence of the compound in a multicellular organism. | nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C6H15N2O2+ |

|---|---|

Molecular Weight |

147.2 g/mol |

IUPAC Name |

2,5-bis(azaniumyl)hexanoate |

InChI |

InChI=1S/C6H14N2O2/c1-4(7)2-3-5(8)6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10)/p+1 |

InChI Key |

CEVCRLBFUJAKOG-UHFFFAOYSA-O |

Canonical SMILES |

CC(CCC(C(=O)[O-])[NH3+])[NH3+] |

Synonyms |

2,5-diaminohexanoate |

Origin of Product |

United States |

Synthetic Methodologies and Derivative Synthesis

Organic Synthetic Routes to 2,5-Diaminohexanoic Acid and its Cationic Forms

The organic synthesis of 2,5-diaminohexanoic acid presents unique challenges due to the presence of two stereocenters, requiring precise control to obtain the desired stereoisomers. Methodologies often focus on stereoselective approaches and the resolution of racemic mixtures.

Stereoselective Synthesis Approaches

Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule. One notable approach involves the use of chiral auxiliaries derived from natural sources, such as amino acids. For instance, L-pyroglutamic acid can be utilized as a starting material to construct the pyrrolidine ring, which serves as a scaffold for the stereocontrolled introduction of the two amino groups. This strategy leverages the inherent chirality of the starting material to direct the stereochemical outcome of the subsequent reactions.

Another strategy employs asymmetric catalysis, where a chiral catalyst influences the stereochemistry of the reaction. For example, rhodium(II)-catalyzed asymmetric C-H amination reactions can be used to introduce the amino groups stereoselectively. While not yet specifically reported for 2,5-diaminohexanoic acid, this methodology has been successfully applied to the synthesis of other diamino acids and holds promise for future applications. The development of catalytic asymmetric methods is an active area of research, aiming to provide more efficient and atom-economical routes to chiral diamino acids. nih.govnih.gov

A key challenge in these syntheses is controlling the relative stereochemistry (syn vs. anti) of the two amino groups. The choice of reagents, catalysts, and reaction conditions plays a crucial role in determining the diastereoselectivity of the synthesis.

Strategies for Racemic Resolution or Asymmetric Synthesis

When a synthetic route produces a racemic mixture (an equal mixture of all stereoisomers), resolution strategies are employed to separate the desired enantiomer. A common method is the formation of diastereomeric salts. wikipedia.orglibretexts.org This involves reacting the racemic diamino acid with a chiral resolving agent, such as tartaric acid or a chiral amine, to form a pair of diastereomeric salts. wikipedia.orglibretexts.org These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.orglibretexts.org Once separated, the resolving agent is removed to yield the pure enantiomers of the diamino acid. wikipedia.org

| Resolving Agent | Type | Typical Application |

|---|---|---|

| (+)-Tartaric Acid | Acid | Resolution of racemic bases |

| (-)-Malic Acid | Acid | Resolution of racemic bases |

| (-)-Mandelic Acid | Acid | Resolution of racemic bases |

| (+)-Camphor-10-sulfonic Acid | Acid | Resolution of racemic bases |

| Brucine | Base | Resolution of racemic acids |

| Strychnine | Base | Resolution of racemic acids |

| Quinine | Base | Resolution of racemic acids |

Asymmetric synthesis, in contrast, aims to directly produce an enantiomerically enriched product. This can be achieved by using chiral starting materials from the "chiral pool," such as amino acids or carbohydrates. nih.gov For example, starting from a chiral amino acid like L-alanine, a multi-step synthesis can be designed to introduce the second amino group with a specific stereochemistry, leading to a single stereoisomer of 2,5-diaminohexanoic acid.

Chemoenzymatic Synthesis Applications

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create efficient and environmentally friendly synthetic routes.

Integration of Enzymatic Steps for Enhanced Stereoselectivity

Enzymes, particularly transaminases, have shown great potential in the synthesis of chiral amino acids. nih.govresearchgate.netresearchgate.net Transaminases catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor with high stereoselectivity. nih.govrsc.org This approach can be used for the asymmetric synthesis of β-amino acids from prochiral β-keto acids. While direct application to 2,5-diaminohexanoic acid is still an area for development, the principle has been established for related compounds. nih.gov

Enzymatic kinetic resolution is another powerful technique. In this method, an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. Lipases are commonly used for the resolution of racemic alcohols and esters, and this approach could be adapted for the resolution of intermediates in the synthesis of 2,5-diaminohexanoic acid.

Cascade Reactions for the Production of Diammoniohexanoate Derivatives

Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, offer a highly efficient approach to complex molecules. semanticscholar.org For instance, a cascade involving a galactose oxidase and a lipase has been used for the synthesis of 2,5-furandicarboxylic acid. semanticscholar.org A similar concept could be envisioned for the synthesis of 2,5-diammoniohexanoate derivatives. For example, a cascade could be designed where one enzyme introduces the first amino group, and a second enzyme stereoselectively introduces the second amino group on a keto-intermediate. This would streamline the synthesis and reduce the need for purification of intermediates. While specific cascade reactions for this compound have not been extensively reported, the development of such processes is a promising area for future research.

Synthesis of Structural Analogues and Derivatives for Biochemical Research

The synthesis of structural analogues and derivatives of 2,5-diaminohexanoic acid is crucial for studying its biological activity and for developing new therapeutic agents. These modifications can alter the compound's properties, such as its binding affinity to target proteins or its metabolic stability.

Researchers have synthesized various derivatives, including those with substitutions at different positions of the hexanoic acid backbone. For example, 2-amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives have been prepared and evaluated for their biological activities. nih.gov

Fluorinated amino acids are of particular interest in medicinal chemistry, as the introduction of fluorine can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability. nih.govrsc.org The synthesis of fluorinated analogues of 2,5-diaminohexanoic acid could be achieved using chiral Ni(II) complexes, a method that has been successfully employed for the synthesis of other fluorinated amino acids. This approach allows for the stereoselective introduction of fluorine-containing side chains.

Design and Synthesis of Amino Acid Analogues

The generation of this compound analogues, which are structurally similar to lysine (B10760008), often involves multi-step chemical syntheses starting from readily available chiral precursors. These analogues are designed to probe biological systems, modulate enzyme activity, or introduce specific functionalities.

A notable strategy for creating lysine analogues with modified side chains involves the enantioselective synthesis of precursors that can be further elaborated. For instance, the synthesis of unsaturated lysine analogues, such as lysine(4-ene) and lysine(4-yne), has been achieved through a catalytic enantioselective phase-transfer alkylation of a glycine derivative. This method provides a versatile platform for introducing unsaturation into the hexanoate (B1226103) backbone, which can then serve as a handle for further chemical modifications.

Another approach focuses on the modification of the ε-amino group of a protected lysine derivative. Chemo- and regioselective methods, initially developed for modifying lysine residues in proteins, can be adapted for small molecule synthesis. For example, the reaction of a protected lysine derivative with sulfonyl acrylates or vinylsulfonamides can selectively introduce substituents on the distal amino group, leading to a diverse range of Nε-modified analogues. rsc.org

Furthermore, conformationally constrained lysine analogues have been synthesized to study the impact of structural rigidity on biological activity. These syntheses often involve complex cyclization strategies to create bicyclic or otherwise restricted structures that mimic the extended conformation of the lysine side chain.

The following table summarizes a selection of synthetic approaches towards lysine analogues, which can be conceptually applied to the synthesis of this compound analogues.

| Analogue Type | Key Synthetic Strategy | Starting Materials | Key Reagents/Catalysts | Reference |

|---|---|---|---|---|

| Unsaturated Backbone | Catalytic enantioselective phase-transfer alkylation | Glycine derivative, unsaturated alkyl halide | Chiral phase-transfer catalyst | researchgate.net |

| Nε-Substituted | Aza-Michael addition | Protected lysine | Vinylsulfonamides | rsc.org |

| Fluorinated | N-alkylation with a trifluoroethyl group | Protected lysine | 2,2,2-trifluoroethyl triflate | morressier.com |

Preparation of Labeled Compounds for Mechanistic Studies

Isotopically labeled this compound is an invaluable tool for a wide range of mechanistic studies, including the elucidation of metabolic pathways, quantification of protein turnover, and investigation of enzyme mechanisms. The introduction of stable isotopes such as deuterium (²H or D), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) allows for the tracking and quantification of molecules using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Deuterium Labeling:

The stereoselective synthesis of deuterated lysine has been accomplished, providing a blueprint for the preparation of labeled this compound. One reported method starts from the chiral precursor (S)-serine to produce tetradeuterated (S)-lysine (d4-lysine). thieme-connect.comthieme-connect.com This synthesis involves a copper-mediated cross-coupling reaction followed by a platinum-catalyzed deuteration, resulting in high deuterium incorporation with minimal racemization. thieme-connect.com Specifically, 5,5-dideuterolysine has been synthesized and utilized in biological studies. researchgate.net General methods for the selective deuteration of amines at their α and/or β positions have also been developed, which could be applied to introduce deuterium at specific locations on the this compound backbone. acs.org

Carbon-13 and Nitrogen-15 Labeling:

The preparation of ¹³C- and ¹⁵N-labeled this compound is commonly achieved through metabolic labeling methods, particularly for applications in proteomics. The Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) technique involves growing cells in a medium where the natural lysine is replaced with a version containing ¹³C or ¹⁵N isotopes. creative-biolabs.comresearchgate.netisotope.com This results in the incorporation of the heavy amino acid into all newly synthesized proteins. For example, L-lysine with all six carbon atoms labeled with ¹³C (¹³C₆-lysine) is a common reagent for SILAC experiments. researchgate.netsigmaaldrich.com Similarly, lysine labeled with both ¹³C and ¹⁵N (¹³C₆, ¹⁵N₂-lysine) is also commercially available and used for more complex experimental designs. creative-biolabs.comisotope.com

Chemical synthesis also provides a route to specifically labeled amino acids. While detailed synthetic routes for isotopically labeled this compound are not extensively published outside of the context of lysine, general methods for amino acid synthesis can be adapted. For instance, starting with ¹³C- or ¹⁵N-labeled precursors in a de novo synthesis would allow for the precise placement of isotopic labels.

The following table provides examples of isotopically labeled lysine, which serve as a direct reference for the types of labeled this compound that can be prepared.

| Isotope | Labeling Pattern | Synthetic Method | Application | Reference |

|---|---|---|---|---|

| ²H (D) | 4,4,5,5-tetradeutero-(S)-lysine | Stereoselective synthesis from (S)-serine | Biosynthetic studies | thieme-connect.comthieme-connect.com |

| ¹³C | U-¹³C₆-L-lysine | Metabolic labeling (SILAC) or chemical synthesis | Quantitative proteomics | researchgate.netsigmaaldrich.com |

| ¹⁵N | U-¹⁵N₂-L-lysine | Metabolic labeling (SILAC) or chemical synthesis | Quantitative proteomics | creative-biolabs.comisotope.com |

| ¹³C, ¹⁵N | U-¹³C₆, ¹⁵N₂-L-lysine | Metabolic labeling (SILAC) or chemical synthesis | Quantitative proteomics | creative-biolabs.comisotope.com |

Metabolic and Biological Significance in Model Systems

Role as a Bacterial and Fungal Metabolite

2,5-Diammoniohexanoate is a well-documented metabolite in anaerobic bacteria, particularly those that utilize amino acids as a primary source of carbon and energy. nih.gov In organisms such as Clostridium sticklandii and Fusobacterium nucleatum, this compound is a critical intermediate in a specific pathway for D-lysine degradation. wikipedia.orgnih.gov The fermentation of D-lysine in these bacteria proceeds through 2,5-diaminohexanoate, which is then further catabolized to produce short-chain fatty acids. nih.govwikipedia.org While its precursor, D-lysine, has been reported as a fungal metabolite, the role of this compound itself within fungal metabolic pathways is not well-established in scientific literature. nih.gov Its presence is noted in the lysine (B10760008) degradation pathway map for Saccharomyces cerevisiae in the KEGG database, but without associated enzymatic data, its significance in fungi remains largely uncharacterized. genome.jp

Integration into Broader Amino Acid Metabolic Networks

The pathway involving this compound is a clear example of how specialized amino acid degradation is integrated into the central metabolism of anaerobic microbes. This pathway represents one of at least two distinct routes for lysine fermentation found in clostridia. wikipedia.org Specifically, the degradation of D-lysine via 2,5-diaminohexanoate ultimately yields equimolar amounts of acetate (B1210297) and butyrate. wikipedia.orgnih.gov These end products are crucial for the energy metabolism of the fermenting bacteria and contribute to the pool of short-chain fatty acids in anaerobic environments. The pathway demonstrates a direct link between the catabolism of a single amino acid, lysine, and the production of key metabolic currencies that can be used by the organism or impact the broader microbial community. nih.govresearchgate.net

Investigation of Biosynthetic and Catabolic Pathways in Microorganisms

Biosynthesis

The primary biosynthetic route to 2,5-diaminohexanoate in microorganisms is the isomerization of D-lysine. This reaction is catalyzed by the enzyme D-lysine 5,6-aminomutase (EC 5.4.3.3), often abbreviated as 5,6-LAM. wikipedia.orgenzyme-database.org

Enzyme: D-lysine 5,6-aminomutase (5,6-LAM). This enzyme is a complex tetramer (α2β2) and catalyzes the reversible migration of the ε-amino group of D-lysine to the δ-carbon, forming (2R,5S)-2,5-diaminohexanoate. wikipedia.orgenzyme-database.org

Cofactors: The catalytic activity of 5,6-LAM is notably dependent on two cofactors derived from vitamins: adenosylcobalamin (AdoCbl, a form of vitamin B12) and pyridoxal-5'-phosphate (PLP, vitamin B6). wikipedia.orggenome.jp AdoCbl acts as a radical generator, initiating the reaction, while PLP helps to stabilize the resulting intermediates. nih.govwikipedia.org

The reaction is summarized in the table below:

| Substrate | Enzyme | Product | Cofactors |

|---|

Catabolism

Once formed, 2,5-diaminohexanoate is further metabolized. One identified enzymatic step involves its oxidative deamination.

Enzyme: 2,4-Diaminopentanoate dehydrogenase (EC 1.4.1.12). This enzyme has been shown to act, although slowly, on 2,5-diaminohexanoate. qmul.ac.uk

Advanced Structural Elucidation and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The definitive identification of 2,5-diammoniohexanoate (β-lysine) and its differentiation from its common constitutional isomer, α-lysine (2,6-diaminohexanoate), is readily achieved through NMR spectroscopy. The distinct placement of the amino groups along the hexanoate (B1226103) backbone results in unique chemical shifts for the hydrogen (¹H) and carbon (¹³C) nuclei.

While a complete, published NMR assignment for free this compound is not prominently available, data from its derivative, Nε-acetyl-β-lysine, provides a strong basis for its spectral characteristics. oup.comoup.com In a study of osmoadaptive solutes in bacteria, the ¹³C-NMR chemical shifts for Nε-acetyl-β-lysine were identified in cell extracts. oup.com

The key to isomer differentiation lies in the chemical shifts of the carbons bearing the amino groups (C3 and C5 for the β-isomer; C2 and C6 for the α-isomer) and their attached protons. For β-lysine, one would expect two distinct methine (CH) signals corresponding to C3 and C5, whereas α-lysine would show one methine signal (C2) and a methylene (B1212753) signal (C6) associated with the amino groups. The differing electronic environments would lead to predictable and distinguishable patterns in both ¹H and ¹³C spectra.

A study on a derivative provides the following ¹³C chemical shifts, which can be used to approximate the spectrum of the parent compound.

| Assignment | Chemical Shift (ppm) | Notes |

|---|---|---|

| C=O (Carboxyl) | 180.80 | Carbonyl of the hexanoic acid moiety. |

| C=O (Acetyl) | 176.41 | Carbonyl of the N-acetyl group. |

| C3-H (CH) | 51.75 | Methine carbon bearing the C3-amino group. |

| CH2 | 41.42 | Methylene carbons of the backbone. |

| C5-H2N- | 40.82 | |

| CH2 | 31.98 | Methylene carbon of the backbone. |

| CH3 (Hexanoate) | 26.82 | Terminal methyl group (C6). |

| CH3 (Acetyl) | 25.06 | Methyl group of the N-acetyl moiety. |

Techniques such as COSY (Correlation Spectroscopy) would confirm ¹H-¹H connectivities along the carbon chain, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate protons with their directly attached carbons and long-range carbons, respectively, allowing for unambiguous assignment of the entire structure. oup.com

The solution-state conformation of this compound is dictated by the rotational freedom around its single bonds. While specific studies detailing the conformational preferences of isolated β-lysine are scarce, the principles of conformational analysis using NMR are well-established. Key structural features, such as the relative orientation of substituents along the C3-C4 and C4-C5 bonds, can be determined.

The primary methods for this analysis include:

J-Coupling (Spin-Spin Splitting) Analysis: The magnitude of the three-bond coupling constant (³J) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the ³J values from a high-resolution ¹H-NMR spectrum, one can deduce the preferred staggered (gauche or anti) conformations of the molecule in solution.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects through-space interactions between protons that are close to each other (typically <5 Å), regardless of their bonding connectivity. researchgate.net For this compound, NOESY experiments could reveal spatial proximities between protons on non-adjacent carbons, providing crucial constraints for building a 3D model of its predominant solution conformation. researchgate.net

Studies on lysine (B10760008) residues within proteins have shown that the side chain can adopt various conformations, and NMR is a powerful tool for probing these states. ru.nl Similar principles would apply to the free amino acid in solution.

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a technique uniquely sensitive to species with unpaired electrons, such as free radicals. It has been indispensable in studying the radical intermediates involving β-lysine, particularly in the context of enzymatic reactions.

The most significant application of EPR in the study of β-lysine is in the characterization of radical intermediates generated by the enzyme Lysine 2,3-aminomutase (LAM). nih.gov This enzyme catalyzes the conversion of α-lysine to β-lysine via a radical mechanism. nih.gov Using rapid freeze-quench techniques to trap transient species, EPR spectroscopy has provided direct evidence for a substrate-related radical. who.int

Research has shown that in the steady state of the LAM reaction, a radical species is formed that is derived from the product, β-lysine. nih.govwho.int Through a series of experiments using isotopically labeled lysine (e.g., with ²H and ¹³C), scientists have pinpointed the location of the unpaired electron. who.int The analysis of the resulting changes in the EPR spectrum's hyperfine structure confirmed that the species is a π-radical with the unpaired spin density localized primarily on the C2 carbon of the β-lysine skeleton. who.int The hyperfine structure of the spectrum is determined by the interaction of the unpaired electron with the α-proton, the β-nitrogen, and the β-proton. who.int

The fine details of an EPR spectrum are governed by spin-coupling interactions, primarily hyperfine coupling between the electron spin and nearby nuclear spins. The analysis of these couplings provides profound insight into the electronic structure and geometry of the radical. ru.nl

For the β-lysine radical intermediate in LAM, hyperfine coupling constants have been determined through experimental spectra and computer simulations. nih.gov These constants are essential for defining the radical's structure.

| Interacting Nucleus | Coupling Constant (MHz) | Notes |

|---|---|---|

| C3-H | ~11.2 | Coupling to the proton on the adjacent carbon (C3). The magnitude is highly dependent on the dihedral angle. |

| C2-H | ~47.6 | Coupling to the proton on the radical center (C2). |

| N3 | ~11.2 | Coupling to the nitrogen of the C3-amino group. |

Notably, the conformation of the β-lysine radical intermediate differs between LAM enzymes from different organisms. nih.gov For the radical bound to clostridial LAM, the dihedral angle between the C3-H bond and the p-orbital at C2 is approximately 77°, while for the E. coli enzyme, it is only 6°. nih.gov This conformational difference, revealed by the magnitude of the hyperfine splitting, highlights the precise control exerted by the enzyme's active site. nih.gov

While there are no reports of a radical triplet state for the this compound radical, spin-coupling between a radical and other paramagnetic centers, such as a metal ion, has been observed in related systems. For instance, in lysine 5,6-aminomutase, a substrate-based radical was found to be spin-coupled to a Co²⁺ ion in the active site, allowing for the determination of the distance between them (~10 Å).

Mass Spectrometry for Structural Confirmation and Quantitative Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula with high accuracy. ru.nl It is routinely used for both structural confirmation and quantitative analysis.

The identity of this compound (β-lysine) as the product of the LAM reaction can be unequivocally confirmed by MS. nih.gov High-resolution mass spectrometry can determine its molecular weight with sufficient accuracy to confirm its elemental composition, C₆H₁₄N₂O₂.

To differentiate it from its isomer, α-lysine, tandem mass spectrometry (MS/MS) is employed. In MS/MS, the protonated molecular ion (e.g., [M+H]⁺ with m/z 147.11) is isolated and fragmented through collision-induced dissociation (CID). The resulting fragmentation pattern serves as a structural fingerprint. While both isomers would lose neutral molecules like water (H₂O) and ammonia (B1221849) (NH₃), the specific fragmentation pathways would differ. For example, the initial loss of the side-chain amino group would be from C5 in β-lysine versus C6 in α-lysine, leading to different daughter ions that can be distinguished. Recent studies have utilized advanced techniques like infrared ion spectroscopy on mass-selected ions to provide definitive structural elucidation of (3S,5S)-3,5-diaminohexanoic acid. ru.nl

Quantitative analysis using MS, often coupled with liquid chromatography (LC-MS), allows for the precise measurement of the amount of β-lysine in a sample. By using an isotopically labeled internal standard, researchers can accurately quantify the production of β-lysine in enzymatic assays or its concentration in biological extracts. nih.gov

X-ray Crystallography of Enzyme-Ligand Complexes Involving Diammoniohexanoate

X-ray crystallography is a pivotal technique for determining the precise three-dimensional arrangement of atoms within a crystal. researchgate.netacs.org In the context of this compound, this method is instrumental in visualizing its binding within the active sites of enzymes. One of the most studied enzymes in this regard is Lysine 5,6-aminomutase (5,6-LAM) from Clostridium sticklandii, which catalyzes the reversible conversion of D-lysine to 2,5-diaminohexanoate. nih.govacs.org

Although a crystal structure of 5,6-LAM with this compound directly bound is not yet publicly available, the crystal structure of the enzyme in a substrate-free "open" conformation (PDB ID: 1XRS) has provided profound insights. nih.govcecam.org This structure, resolved at 2.8 Å, reveals the enzyme as a heterotetramer with its two essential cofactors, pyridoxal-5'-phosphate (PLP) and adenosylcobalamin (AdoCbl), located approximately 25 Å apart. cecam.orgnih.gov This large separation strongly suggests that a significant conformational change is necessary to bring the substrate and cofactors into proximity for the chemical reaction to occur. nih.gov

This "open" structure has served as the foundation for hypotheses about the catalytic mechanism, which is believed to involve a transition to a "closed" conformation. In this hypothetical closed state, the domains of the enzyme would move to create a catalytically competent active site where this compound is formed. The study of substrate analogs and mechanism-based inhibitors has been crucial in trapping the enzyme in conformations that mimic the catalytically active state, providing further indirect evidence for these large-scale structural rearrangements. ebi.ac.uk

| Parameter | Value |

|---|---|

| PDB ID | 1XRS |

| Enzyme | Lysine 5,6-aminomutase |

| Source Organism | Clostridium sticklandii |

| Resolution | 2.80 Å |

| Conformation | Open (Substrate-free) |

| Cofactors Present | Pyridoxal-5'-phosphate (PLP), Cobalamin |

Computational Chemistry and Molecular Modeling

To complement experimental data from crystallography, researchers extensively use computational methods to model the dynamic processes and energetics of the reactions involving this compound.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the study of this compound, DFT has been instrumental in elucidating the complex radical-based mechanism of its formation by 5,6-LAM. nih.govnih.gov These computational studies support the experimental findings from techniques like electron paramagnetic resonance (EPR) spectroscopy. nih.gov

DFT calculations have been employed to:

Model the electronic structure of radical intermediates: The reaction catalyzed by 5,6-LAM proceeds through highly reactive radical intermediates. DFT calculations help to understand the stability and electronic distribution of these transient species, which are difficult to characterize experimentally. nih.gov

Investigate the transition states: By mapping the energy landscape of the reaction, DFT can identify the transition state structures and their corresponding energy barriers. This is crucial for understanding the feasibility and kinetics of the enzymatic conversion of D-lysine to this compound.

Support the proposed conformational changes: DFT studies, in combination with experimental data, have provided theoretical backing for the necessity of the "open" to "closed" conformational transition in 5,6-LAM, showing how this movement facilitates the reaction by bringing the reactants and cofactors into the correct orientation. acs.org

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. volkamerlab.orgwindows.net For this compound, MD simulations have been crucial in exploring the large-scale conformational dynamics of its associated enzymes, such as 5,6-LAM. mdpi.com

Key insights from MD simulations include:

Visualizing Domain Movements: MD simulations have provided dynamic models of how the different domains of 5,6-LAM move in relation to each other. These simulations support the hypothesis of a large-scale domain reorientation that brings the cobalamin-binding domain and the PLP-binding domain closer together upon substrate binding. mdpi.com

Characterizing the "Open" and "Closed" States: By simulating the enzyme with and without a bound substrate (or substrate analog), MD studies can characterize the structural and energetic differences between the "open" (inactive) and "closed" (active) conformations.

Understanding Ligand Binding Pathways: MD simulations can be used to explore the potential pathways for the substrate (D-lysine) to enter the active site and for the product (this compound) to be released. This provides a more complete picture of the entire catalytic cycle. nih.gov

Analytical Methodologies for Research and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of amino acids and their derivatives, including 2,5-diammoniohexanoate. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of non-volatile compounds like this compound. creative-proteomics.comtorontech.com In a typical HPLC setup, a liquid sample is injected into a column packed with a solid adsorbent material (the stationary phase). A pressurized liquid (the mobile phase) is then pumped through the column, and the sample components separate based on their affinity for the stationary phase. torontech.com

For amino acid analysis, including that of this compound and its isomers, reversed-phase HPLC is commonly employed. nih.gov This often involves pre-column derivatization to enhance the detectability of the amino acids. creative-proteomics.comnih.gov Reagents such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or phenylisothiocyanate (PITC) are used to attach a chromophore or fluorophore to the amino groups, making them readily detectable by UV or fluorescence detectors. nih.govnih.gov For instance, the PITC derivative of (S)-β-lysine, an isomer of this compound, has been separated from (S)-α-lysine using HPLC and quantified spectrophotometrically. nih.gov

The combination of HPLC with mass spectrometry (HPLC-MS) provides even greater specificity and sensitivity, allowing for the unambiguous identification and quantification of analytes in complex biological matrices. creative-proteomics.comnih.gov

Table 1: Example HPLC Parameters for Amino Acid Analysis

| Parameter | Value/Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of acetonitrile (B52724) and water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or Fluorescence |

| Injection Volume | 20 µL |

This table presents a generalized set of HPLC parameters. Specific conditions may vary depending on the exact application and instrumentation. ejgm.co.uk

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful separation technique, but it is primarily suited for volatile and thermally stable compounds. Since amino acids like this compound are non-volatile, they must first be converted into volatile derivatives before GC analysis. researchgate.netjfda-online.com This process, known as derivatization, typically involves esterification of the carboxyl group followed by acylation or silylation of the amino groups. jfda-online.com

Common derivatizing agents include trimethylsilyl (B98337) (TMS) reagents, which create TMS derivatives of the amino and carboxyl groups. jfda-online.com These derivatives are more volatile and can be readily separated on a GC column. The separated components are then detected, often by a mass spectrometer (GC-MS), which provides both quantitative data and structural information based on the fragmentation patterns of the derivatized molecules. nih.govnih.gov GC-MS is a highly sensitive and specific method for identifying and quantifying trace amounts of amino acid derivatives. nih.govnih.gov

Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids

| Reagent Class | Example Reagent | Target Functional Group(s) |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amino, Carboxyl, Hydroxyl |

| Acylation | Trifluoroacetic anhydride (B1165640) (TFAA) | Amino, Hydroxyl |

| Alkylation | Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Carboxyl, Amino |

This table provides examples of common derivatization reagents used to increase the volatility of amino acids for GC analysis. jfda-online.com

Electrophoretic Methods

Electrophoretic methods separate molecules based on their migration in an electric field, primarily influenced by their charge-to-mass ratio. wikipedia.orgnih.gov For compounds like this compound, which carry a net charge, electrophoresis offers a valuable analytical approach. smolecule.com

Paper electrophoresis has been historically used to separate lysine (B10760008) and its isomers. nih.gov In this technique, a sample is applied to a strip of paper saturated with a buffer, and an electric field is applied. The charged molecules migrate towards the electrode of opposite polarity at different rates, allowing for their separation. nih.gov

Capillary electrophoresis (CE) is a more modern and high-resolution technique. smolecule.com It is performed in a narrow-bore fused-silica capillary, which allows for efficient heat dissipation and the use of high voltages, resulting in rapid and highly efficient separations. mdpi.com When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for the analysis of amino acids in complex biological samples with minimal sample preparation. creative-proteomics.com

Spectrophotometric and Fluorometric Assays for Enzymatic Activity

Spectrophotometric and fluorometric assays are fundamental for studying the enzymes that produce or consume this compound, such as lysine 2,3-aminomutase. nih.govplos.org These assays measure the change in absorbance or fluorescence as a substrate is converted into a product, allowing for the determination of enzyme activity and kinetic parameters. plos.org

For example, the activity of lysine 2,3-aminomutase, which converts (S)-α-lysine to (S)-β-lysine, can be assayed by separating the PITC derivatives of the substrate and product by HPLC and measuring the product concentration spectrophotometrically. nih.gov In other cases, the enzymatic reaction may lead to the formation of a product with a unique absorbance spectrum. For instance, the deamination of β-lysine can be monitored by the formation of 6-aminohex-2-enoate (6-AHEA), which has a distinct absorbance at 230 nm. plos.org

Fluorometric assays offer even higher sensitivity. sigmaaldrich.com In these assays, the enzymatic reaction produces a fluorescent molecule, or a product that can react with a probe to generate a fluorescent signal. sigmaaldrich.com For example, a commercially available lysine assay kit utilizes the enzymatic metabolism of lysine to produce an intermediate that reacts with a fluorogenic probe, resulting in a stable fluorophore that can be measured. sigmaaldrich.com

Method Validation in Research Settings

To ensure the reliability and accuracy of analytical data, the methods used must be properly validated. elementlabsolutions.comamericanpharmaceuticalreview.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. americanpharmaceuticalreview.comeuropa.eu Key validation parameters include specificity, selectivity, accuracy, precision, linearity, and robustness. elementlabsolutions.combiotecnologiebt.it

Specificity and Selectivity Determination

Specificity is the ability of a method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.com Selectivity refers to the ability of a method to distinguish between the analyte and other substances in the sample. mdpi.comresearchgate.net

In the context of this compound analysis, it is crucial that the chosen method can differentiate it from its isomers, such as α-lysine and β-lysine, as well as other amino acids. nih.govmdpi.com Chromatographic techniques like HPLC and GC are inherently selective due to the separation process. researchgate.net The selectivity of these methods can be further enhanced by using a highly selective detector, such as a mass spectrometer. creative-proteomics.comnih.gov

To demonstrate specificity, a method is challenged with samples containing potential interfering substances. The absence of a signal from these substances at the retention time or m/z of the analyte confirms the method's specificity. elementlabsolutions.com In HPLC, this can be visualized by the separation of peaks corresponding to different compounds. torontech.com

Linearity and Range Evaluation

The linearity of an analytical method establishes the direct proportionality between the instrumental response and the concentration of the analyte over a specified range. For the quantification of related diaminohexanoic acid compounds, spectrophotometric and high-performance liquid chromatography (HPLC) methods have been validated.

In a study validating a spectrophotometric method for a substance containing (S)-2,6-diaminohexanoic acid, a high degree of linearity was demonstrated. The analysis was conducted over a concentration range of 80% to 120% of the nominal content. The correlation coefficient (r), a statistical measure of the strength of a linear relationship, was found to be exceptionally high, with reported values of 1.0000 and 0.99994, confirming a strong linear correlation within the tested range. zsmu.edu.ua

Similarly, the validation of an HPLC method for a derivative of (S)-2,6-diaminohexanoic acid also confirmed linearity across a range of 80% to 120% of the nominal concentration. irbis-nbuv.gov.ua The correlation coefficient for this method was determined to be 0.9999, which meets the stringent acceptance criteria for analytical method validation and underscores the method's suitability for quantitative analysis. irbis-nbuv.gov.ua

Another HPLC method developed for the simultaneous estimation of L-lysine hydrochloride (2,6-diaminohexanoic acid hydrochloride) and another compound also demonstrated linearity over a concentration range of 70-130%. nih.gov

These findings are summarized in the table below:

| Analytical Method | Analyte | Linearity Range (% of Nominal) | Correlation Coefficient (r) | Source |

| Spectrophotometry | (S)-2,6-diaminohexanoic acid derivative | 80% - 120% | 1.0000, 0.99994 | zsmu.edu.ua |

| HPLC | (S)-2,6-diaminohexanoic acid derivative | 80% - 120% | 0.9999 | irbis-nbuv.gov.ua |

| HPLC | L-lysine hydrochloride | 70% - 130% | Not specified | nih.gov |

Precision and Accuracy Assessments

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy, on the other hand, denotes the closeness of the mean of a set of results to the true value.

The validated spectrophotometric method for the (S)-2,6-diaminohexanoic acid derivative was found to be both precise and accurate over the entire concentration range of 80% to 120%. zsmu.edu.ua The study concluded that the method is characterized by sufficient convergence (precision) and correctness (accuracy), with the systematic error of the method meeting the requirements for statistical and practical insignificance. zsmu.edu.ua

For the HPLC method, the precision was evaluated by analyzing multiple model mixtures covering the application range of the technique. irbis-nbuv.gov.ua The results indicated that the method meets the acceptance criteria for precision. The accuracy of the HPLC method for L-lysine hydrochloride was determined by the recovery of the analyte, which was well within the accepted standards of 95-105%. nih.gov

A summary of the precision and accuracy findings is presented below:

| Analytical Method | Analyte | Concentration Range | Precision | Accuracy | Source |

| Spectrophotometry | (S)-2,6-diaminohexanoic acid derivative | 80% - 120% | Sufficient convergence | Sufficient correctness, statistically insignificant systematic error | zsmu.edu.ua |

| HPLC | (S)-2,6-diaminohexanoic acid derivative | 80% - 120% | Meets acceptance criteria | Meets acceptance criteria | irbis-nbuv.gov.ua |

| HPLC | L-lysine hydrochloride | 70% - 130% | %RSD values within acceptable limits | 95-105% recovery | nih.gov |

Advanced Sample Preparation Techniques for Complex Biological Matrices

The analysis of this compound and related compounds in biological matrices such as plasma, serum, or tissue extracts presents significant challenges due to the presence of numerous interfering substances. Therefore, effective sample preparation is a critical step to isolate the analyte of interest and improve the sensitivity and specificity of the analytical method.

Protein Precipitation: For serum or plasma samples, a common initial step is protein precipitation to remove high-molecular-weight proteins. A widely used method involves the addition of cold methanol (B129727) to the sample, followed by centrifugation to pellet the precipitated proteins. The resulting supernatant, containing the analyte, can then be further processed. tmiclinode.com

Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample clean-up and concentration. For compounds with structural similarities to this compound, such as other amino acids and their derivatives, C18 cartridges are frequently employed. In one method, after loading the sample onto the SPE cartridge, interfering substances are washed away, and the analyte is then eluted with a suitable solvent, such as methanol. mdpi.com The eluate is then typically dried down and reconstituted in a solvent compatible with the subsequent analytical technique, like liquid chromatography-mass spectrometry (LC-MS). mdpi.com

Chemical Isotope Labeling: To enhance the accuracy of quantification by LC-MS, chemical isotope labeling can be utilized. This involves derivatizing the analyte in the sample with a light isotope-coded reagent and a reference standard with a heavy isotope-coded reagent. The samples are then mixed and analyzed together. This approach minimizes variations due to sample matrix effects and instrument response, leading to more precise and reliable quantification. tmiclinode.com

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS): For analysis by GC-MS, which often requires volatile analytes, derivatization is necessary for polar compounds like amino acids. After extraction and hydrolysis, the amino acids can be derivatized to increase their volatility, allowing for their separation and detection by GC-MS. researchgate.net

These advanced sample preparation techniques are essential for obtaining high-quality data in metabolomic and other studies involving the quantification of this compound in complex biological samples.

Future Directions in 2,5 Diammoniohexanoate Research

Exploration of Undiscovered Metabolic Pathways and Enzymes

The complete metabolic network surrounding 2,5-diammoniohexanoate is not yet fully elucidated, presenting a significant opportunity for discovery. As a non-proteinogenic amino acid, it exists outside the central dogma of protein synthesis, suggesting specialized enzymatic pathways for its synthesis and degradation. The identification of this compound in organisms like Daphnia pulex confirms its natural occurrence, though the specific enzymes and metabolic routes remain largely uncharacterized. nih.gov

Future research will likely focus on identifying the enzymes responsible for its anabolism and catabolism. Key questions to be addressed include the nature of the precursor molecules and the types of enzymatic reactions involved, such as transamination, oxidation, or reduction. The exploration for novel enzymes could involve genome mining approaches, targeting organisms known to produce unusual metabolites, followed by heterologous expression and functional characterization of candidate enzymes.

Table 1: Potential Enzyme Classes for Investigation in this compound Metabolism

| Enzyme Class | Potential Role in Metabolism | Research Approach |

| Transaminases (TAs) | Catalyze the transfer of an amino group to a keto-acid precursor, potentially forming the amino groups at the C2 and C5 positions. | Screening of TA libraries against potential keto-acid precursors of 2,5-diaminohexanoic acid. |

| Amino Acid Dehydrogenases | Catalyze the reductive amination of a keto-acid, offering an alternative route to amination. | In vitro assays using purified enzymes with NADPH/NADH and ammonia (B1221849). |

| Hydroxylases | Could be involved in precursor synthesis by hydroxylating a hexanoic acid backbone prior to amination. | Isotope labeling studies to trace the origin of oxygen atoms. |

| Oxidases/Deaminases | Involved in the degradation of 2,5-diaminohexanoic acid by removing amino groups. | Metabolomic analysis of organisms fed with labeled 2,5-diaminohexanoic acid to identify breakdown products. |

Development of Advanced Synthetic and Biocatalytic Routes

The synthesis of specific stereoisomers of 2,5-diaminohexanoic acid is crucial for studying its biological activity, as different spatial arrangements of the amino groups can lead to distinct functional properties. While traditional chemical synthesis routes exist, they can be complex and may require extensive use of protecting groups. olemiss.edu

The future of synthesizing this compound lies in the development of advanced biocatalytic methods. mdpi.com Biocatalysis offers the potential for highly stereoselective and environmentally friendly production routes. europa.euresearchgate.net Engineered enzymes, such as transaminases or dehydrogenases, can be employed in multi-enzyme cascade reactions to build the molecule from simple, renewable starting materials. europa.eu Whole-cell biocatalysts, where the necessary enzymatic machinery is contained within a microorganism, could further streamline production by leveraging the host's metabolism for cofactor recycling. mdpi.com

Table 2: Comparison of Synthetic Approaches for Diamino Acids

| Method | Advantages | Challenges | Future Outlook |

| Chemical Synthesis | High throughput, well-established principles. | Often requires harsh conditions, protecting groups, and can produce racemic mixtures. | Development of more efficient and stereoselective organocatalytic methods. |

| Isolated Enzymes | High selectivity and specificity, mild reaction conditions. researchgate.net | Cost of enzyme production and purification, requirement for stoichiometric cofactors. | Engineering more robust enzymes and developing efficient cofactor regeneration systems. mdpi.com |

| Whole-Cell Biocatalysis | Cofactors are regenerated in vivo, potential for multi-step synthesis from simple feedstocks. mdpi.com | Lower product titers, potential for side reactions from native metabolism. | Metabolic engineering of host strains to optimize flux towards the desired product and minimize byproducts. nih.gov |

Application in Novel Biochemical Probes and Tool Compounds

This compound and its derivatives serve as valuable scaffolds for creating novel biochemical tools to probe biological systems. Its structure, featuring two amino groups and a carboxylic acid, allows for chemical modification to introduce reporter tags (e.g., fluorophores) or reactive groups for cross-linking studies.

Future work will involve the rational design and synthesis of such tool compounds. For example, fluorescently labeled analogs could be used to visualize the compound's uptake and subcellular localization in real-time. Biotinylated or photo-activatable versions could be employed in chemical proteomics to identify binding partners, such as enzymes, receptors, or transporters, thereby helping to uncover its mechanism of action. Furthermore, its use as a building block in the synthesis of potential enzyme inhibitors or receptor modulators remains a promising area of research for drug discovery. olemiss.edunih.gov

Interdisciplinary Research at the Interface of Chemistry and Biology

The most significant advances in understanding this compound will emerge from research that transcends traditional disciplinary boundaries. The interface of chemistry and biology is particularly fertile ground for innovation in this area.

This interdisciplinary synergy works in a cyclical fashion:

Biological Discovery: Biologists, perhaps using 'omics' approaches, identify a novel role or pathway for this compound. mdpi.com

Chemical Design & Synthesis: Chemists then design and synthesize novel analogs, inhibitors, or probes to test the biological hypothesis. olemiss.edu This could involve creating stereoisomers to test binding specificity or installing labels for imaging.

Biological Validation: These new chemical tools are returned to biologists to perform detailed functional studies in cells or organisms, leading to a refined understanding of the biological system. sissa.it

This collaborative loop, powered by advances in both chemical synthesis and biological analysis, will be essential for fully realizing the scientific and therapeutic potential of this compound and its derivatives.

Q & A

Q. What are the recommended synthesis protocols for 2,5-Diammoniohexanoate, and how can researchers optimize yield?

- Methodological Answer : Synthesis typically involves reductive amination of 2,5-diketone precursors using ammonium acetate under controlled pH. For example, a reflux setup (methanol, 18 hours) with catalytic sulfuric acid can achieve yields >90% after purification via silica gel chromatography . Optimization includes adjusting stoichiometry (1.2:1 amine:ketone ratio) and monitoring reaction progress with thin-layer chromatography (TLC).

- Key Data :

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Catalyst | H₂SO₄ (2 drops) |

| Yield after Purification | 94% (silica column) |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hygroscopic degradation. Use gloves and protective eyewear during handling due to potential skin/eye irritation . For aqueous solutions, stabilize with 0.1% (v/v) acetic acid to maintain protonation of the ammonium groups.

Q. What analytical techniques are critical for characterizing this compound purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (D₂O, 400 MHz) to confirm proton environments and carbon backbone .

- High-Performance Liquid Chromatography (HPLC) : C18 column (5 µm), isocratic elution (80:20 H₂O:MeCN) to assess purity (>98%) .

- Elemental Analysis : Verify C/N ratios (theoretical: C 45.1%, N 16.3%) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility parameters of this compound across solvents?

- Methodological Answer : Use Hansen Solubility Parameters (HSPs) to systematically evaluate solvent compatibility. For example, experimental HSPs for similar compounds show polar interactions dominate (δp ≈ 12 MPa¹/²), favoring solvents like water or DMSO. Discrepancies arise from ionic strength variations; calibrate measurements at fixed ionic strength (e.g., 0.1M NaCl) .

- Data Table :

| Solvent | Solubility (g/L) | HSP δp (MPa¹/²) |

|---|---|---|

| Water | 250 | 16.0 |

| DMSO | 180 | 14.5 |

| Ethanol | 30 | 8.8 |

Q. What strategies are effective for addressing contradictions in biological activity data (e.g., enzyme inhibition vs. activation)?

- Methodological Answer :

- Variable Control : Standardize assay conditions (pH 7.4, 25°C) and buffer composition to minimize confounding factors .

- Dose-Response Curves : Test concentrations from 1 nM–10 µM to identify biphasic effects. For example, activation at low doses (EC₅₀ = 50 nM) and inhibition at higher doses (IC₅₀ = 5 µM) may explain contradictions .

- Replication : Perform triplicate experiments across independent labs to validate trends .

Q. How can computational methods predict the interaction of this compound with biological targets?

- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) to simulate binding to enzymes like glutamate dehydrogenase. Key steps:

Ligand Preparation : Optimize protonation states at physiological pH.

Receptor Grid Setup : Define active site residues (e.g., Arg⁴⁵⁶, Asp³²⁷) from crystallographic data.

Free Energy Calculations : MM-PBSA analysis to estimate binding affinity (ΔG ≈ -8.2 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.